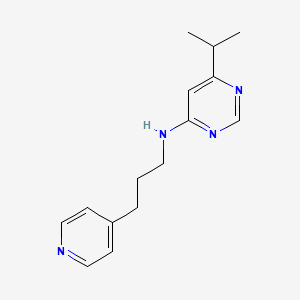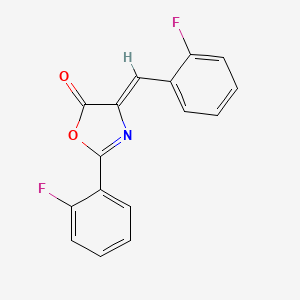
4-(2-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of 5(4H)-oxazolone, such as 4-(2-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, typically involves reactions under Erlenmeyer conditions, using electrophilic reagents such as aromatic aldehydes and acetic anhydride. For instance, a related synthesis was reported where 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives were synthesized through the reaction of p-aminohippuric acid with various electrophilic reagents (Biointerface Research in Applied Chemistry, 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using techniques like IR, 1H NMR, and mass spectroscopy. X-ray crystallographic studies are often used for structure confirmation, revealing details like intramolecular hydrogen bonding and molecular geometry (Journal of Chemical Crystallography, 2004).
Chemical Reactions and Properties
These oxazolone derivatives typically exhibit various chemical reactions due to their active functional groups. They can undergo reactions like condensation with primary amines and might show interactions like C–H⋯N hydrogen bonds in their crystal packing. This class of compounds is known for its versatility in chemical transformations (International Letters of Chemistry, Physics and Astronomy, 2016).
Physical Properties Analysis
The physical properties of such compounds can be explored through spectroscopic measurements. For example, solvatochromism and dipole moments can be studied using steady-state and time-resolved measurements. These properties are influenced by factors like solvent polarizability and specific interactions (Journal of Molecular Liquids, 2020).
Chemical Properties Analysis
The chemical properties of oxazolone derivatives are characterized by their reactivity and potential biological activities. For example, some derivatives have been evaluated for anticancer and antimicrobial activities, indicating the significance of their chemical properties in biological contexts (Biointerface Research in Applied Chemistry, 2020).
Propriétés
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO2/c17-12-7-3-1-5-10(12)9-14-16(20)21-15(19-14)11-6-2-4-8-13(11)18/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODDBDGHVLKALF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

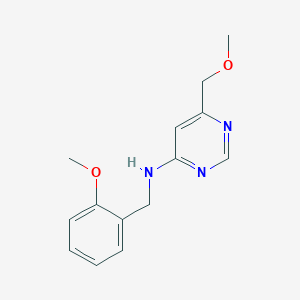
![4-anilino-2-[(4-methoxyphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5637212.png)


![8-methoxy-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B5637233.png)
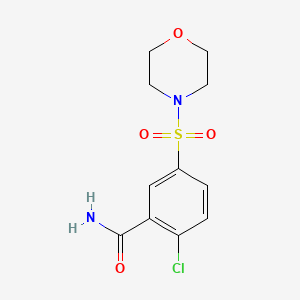

![N-[(2-propyl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637250.png)
![4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5637255.png)
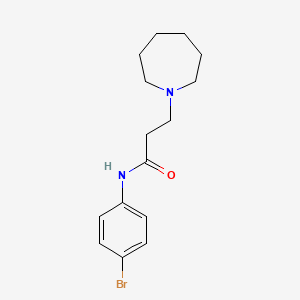
![4'-[1-(dimethylamino)ethyl]-N,N-dimethylbiphenyl-2-carboxamide](/img/structure/B5637264.png)
![(1S*,5R*)-6-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5637266.png)

